Sub-Nanomolar MAO-B Affinity vs. Millimolar Caffeine: Structural Optimization of the Xanthine Scaffold
At human recombinant MAO-B, 7-benzyl-8-((4-methoxybenzyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits a Ki of 0.310 nM (mixed-type inhibition, Pichia pastoris-expressed enzyme, benzylamine substrate, fluorimetric HRP detection) [1]. In contrast, the parent xanthine scaffold represented by caffeine (1,3,7-trimethylxanthine) inhibits MAO-B with a Ki of 3.83 mM (competitive, reversible) [2]. This represents a >12,000,000-fold improvement in binding affinity conferred by the 7-benzyl and 8-((4-methoxybenzyl)amino) substitutions.
| Evidence Dimension | MAO-B inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.310 nM |
| Comparator Or Baseline | Caffeine (1,3,7-trimethylxanthine): Ki = 3,830,000 nM (3.83 mM) |
| Quantified Difference | >12,000,000-fold lower Ki (higher affinity) |
| Conditions | Human recombinant MAO-B; competitive/mixed-type inhibition; fluorimetric HRP assay |
Why This Matters
Compound supply decisions for MAO-B screening: this compound provides a purine-based starting point with target engagement at physiologically relevant (sub-nanomolar) concentrations, whereas unsubstituted xanthines require millimolar concentrations that are incompatible with most cell-based assays.
- [1] BindingDB entry BDBM50453020 (CHEMBL4209203). Ki = 0.310 nM for recombinant human MAO-B (Pichia pastoris), mixed-type inhibition, benzylamine substrate, fluorimetric HRP assay. View Source
- [2] Petzer, A., et al. (2013). The interactions of caffeine with monoamine oxidase. Life Sciences, 93(7-8), 283-289. PMID: 23850513. Ki (MAO-B) = 3.83 mM. View Source
